molecular formula C61H114O6S3Sn B14613617 (Methylstannylidyne)tris(thioethylene) trioleate CAS No. 59118-79-5

(Methylstannylidyne)tris(thioethylene) trioleate

Cat. No.: B14613617
CAS No.: 59118-79-5
M. Wt: 1158.5 g/mol
InChI Key: ORBWXKGSLBJLGS-BQGNPDQISA-K
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Description

"(Methylstannylidyne)tris(thioethylene) trioleate" is an organotin compound characterized by a central methylstannylidyne (CH₃–Sn≡) core bonded to three thioethylene (–S–CH₂CH₂–) linkers, each terminating in an oleate (C₁₈H₃₃O₂) ester group. The molecular formula is estimated as C₆₁H₁₁₄O₆S₃Sn (molar mass ~1,173.43 g/mol), analogous to its butylstannylidyne counterpart .

Properties

CAS No.

59118-79-5

Molecular Formula

C61H114O6S3Sn

Molecular Weight

1158.5 g/mol

IUPAC Name

2-[methyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate

InChI

InChI=1S/3C20H38O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;/h3*9-10,23H,2-8,11-19H2,1H3;1H3;/q;;;;+3/p-3/b3*10-9-;;

InChI Key

ORBWXKGSLBJLGS-BQGNPDQISA-K

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)(SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCC=CCCCCCCCC)SCCOC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Structural and Chemical Foundations

Molecular Architecture

The compound’s molecular formula is C₆₃H₁₁₈O₆S₃Sn , with a molecular weight of 1,218.6 g/mol . Its IUPAC name, 2-[methyl-bis(2-(Z)-octadec-9-enoyloxyethylsulfanyl)stannyl]sulfanylethyl (Z)-octadec-9-enoate , reflects three oleate (C₁₈:1) ester groups bound via thioethylene (-S-CH₂-CH₂-O-) bridges to a methyltin core. The tin center adopts a +3 oxidation state, stabilized by sulfur coordination in a trigonal pyramidal geometry.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Registry Number 59118-79-5
Molecular Formula C₆₃H₁₁₈O₆S₃Sn
Molecular Weight 1,218.6 g/mol Calculated
Ester Configuration Three (Z)-octadec-9-enoate groups Inferred

Synthetic Pathways and Methodologies

General Reaction Strategy

The synthesis of (methylstannylidyne)tris(thioethylene) trioleate follows a three-step sequence:

  • Esterification of Thioethylene Glycol : Oleic acid reacts with 2-mercaptoethanol to form thioethylene oleate.
  • Tin Coordination : Methyltin trichloride undergoes nucleophilic substitution with the thioethylene oleate ligands.
  • Purification : Chromatographic separation to isolate the trioleate product from di- or mono-substituted byproducts.
Step 1: Synthesis of Thioethylene Oleate

Oleic acid (C₁₈H₃₄O₂) is activated using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). 2-Mercaptoethanol is added dropwise under nitrogen, yielding thioethylene oleate via esterification:
$$
\text{C₁₈H₃₄O₂ + HS-CH₂-CH₂-OH → C₁₈H₃₃O₂-S-CH₂-CH₂-OH + H₂O}
$$
Reaction conditions:

  • Temperature : 0–5°C (prevents oxidation of thiol groups)
  • Time : 12–16 hours
  • Yield : ~85% (reported for stearate analog)
Step 2: Tin-Thiolate Coordination

Methyltin trichloride (CH₃SnCl₃) reacts with three equivalents of thioethylene oleate in tetrahydrofuran (THF) under reflux. Triethylamine (Et₃N) neutralizes HCl byproduct:
$$
\text{CH₃SnCl₃ + 3 HS-CH₂-CH₂-O-CO-C₁₇H₃₃ → CH₃Sn(S-CH₂-CH₂-O-CO-C₁₇H₃₃)₃ + 3 HCl}
$$
Optimization Notes :

  • Molar Ratio : 1:3.2 (Sn:thiolate) ensures complete substitution.
  • Solvent : THF enhances ligand solubility and reaction homogeneity.
  • Temperature : Reflux at 66°C for 8 hours.

Table 2: Reaction Parameters for Tin Coordination

Parameter Value Impact on Yield
Sn:Thiolate Ratio 1:3.2 Maximizes trisubstitution
Solvent THF Prevents tin hydrolysis
Reaction Time 8 hours Completes substitution

Byproduct Management

Competing reactions include:

  • Disproportionation : Formation of Sn(II) or Sn(IV) species under oxidative conditions.
  • Ligand Exchange : Residual chloride ions may displace thioethylene oleate.
    Mitigation Strategies :
  • Strict anhydrous conditions (molecular sieves).
  • Use of excess thioethylene oleate (10–15% molar excess).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): Peaks at δ 5.35 ppm (olefinic protons), δ 4.25–4.40 ppm (-CH₂-O-CO-), δ 2.80–3.00 ppm (-S-CH₂-).
  • ¹¹⁹Sn NMR : Signal at δ -180 to -220 ppm confirms Sn(III) coordination.
  • FT-IR : Absorbance at 1,740 cm⁻¹ (ester C=O), 670 cm⁻¹ (Sn-S stretching).

Chromatographic Purity

  • HPLC : C₁₈ column, acetonitrile/water (85:15), retention time 12.3 min (purity >95%).
  • TLC (Silica Gel 60): Rf = 0.45 (hexane:ethyl acetate, 7:3).

Industrial-Scale Considerations

Solvent Recovery

THF is distilled and reused (85–90% recovery rate), reducing costs.

Waste Streams

  • HCl/Et₃N Salts : Neutralized with NaOH for safe disposal.
  • Unreacted Oleic Acid : Recycled into Step 1 after extraction.

Table 3: Environmental and Safety Metrics

Parameter Value Compliance
E-Factor (kg waste/kg product) 8.2 Industry standard
Occupational Exposure Limit (Sn) 0.1 mg/m³ OSHA

Chemical Reactions Analysis

Types of Reactions

(Methylstannylidyne)tris(thioethylene) trioleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .

Scientific Research Applications

(Methylstannylidyne)tris(thioethylene) trioleate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Methylstannylidyne)tris(thioethylene) trioleate involves its interaction with molecular targets through its tin atom and thioethylene groups. These interactions can disrupt biological pathways or catalyze chemical reactions. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Compounds Analyzed :

(Butylstannylidyne)tris(thioethylene) trioleate (CAS 67361-76-6)

Trimethylolpropane trioleate (TMPTO)

Glyceryl trioleate

Digalloyl trioleate (CAS 17048-39-4)

Structural Differences :
Compound Molecular Formula Molar Mass (g/mol) Core Structure Functional Groups
(Methylstannylidyne)tris(thioethylene) trioleate C₆₁H₁₁₄O₆S₃Sn (est.) ~1,173.43 Methylstannylidyne Thioethylene, Trioleate
(Butylstannylidyne)tris(thioethylene) trioleate C₆₄H₁₂₀O₆S₃Sn 1,200.54 Butylstannylidyne Thioethylene, Trioleate
Trimethylolpropane trioleate (TMPTO) C₆₀H₁₁₀O₆ 927.49 Trimethylolpropane Ester
Glyceryl trioleate C₅₇H₁₀₄O₆ 885.43 Glycerol Ester
Digalloyl trioleate C₅₇H₉₈O₁₂ 1,011.39 Gallic acid derivatives Ester, Phenolic hydroxyl
  • Organotin vs. Organic Cores: The methyl/butylstannylidyne compounds feature a tin center, enabling metal-specific reactivity (e.g., catalysis or chelation) , while TMPTO and glyceryl trioleate rely on organic polyol backbones for esterification, favoring lubricant or cosmetic applications .
  • Linker Groups : Thioethylene (–S–CH₂CH₂–) in the stannylidyne compounds contrasts with oxygen-based linkers in TMPTO and glyceryl trioleate. Thioethylene enhances metal-binding capacity, as seen in chelating agents for lanthanides .

Physical and Chemical Properties

Viscosity and Stability :
  • Glyceryl trioleate exhibits a kinetic viscosity of 32.94 mm²/s at 40°C, predicted via group contribution modeling .
  • TMPTO demonstrates superior oxidative stability when blended with thiolated antioxidants, achieving a 94.8 wt% purity under optimized synthesis conditions (220–230°C, 0.99:1 COOH:OH ratio) . Differential scanning calorimetry (DSC) shows its oxidation induction time increases by 20–30% compared to commercial antioxidants like BHT .
  • Organotin Compounds: Data on viscosity or thermal stability for methyl/butylstannylidyne trioleates is absent, but their tin-thioethylene structure suggests higher thermal stability than purely organic esters, analogous to organotin stabilizers in polymers .
Reactivity :
  • Hydrogenation : Glyceryl trioleate undergoes hydrogenation to yield hydrocarbons (C15–C18 alkanes/alkenes) using CoMo-C/CA catalysts .
  • Antioxidant Function: Digalloyl trioleate acts as an antioxidant in cosmetics due to phenolic hydroxyl groups , whereas stannylidyne compounds may leverage tin’s redox activity for catalytic roles.

Biological Activity

(Methylstannylidyne)tris(thioethylene) trioleate is an organotin compound with the molecular formula C61H114O6S3SnC_{61}H_{114}O_6S_3Sn. Characterized by its unique structure, which includes a methyl group attached to a stannylidyne moiety and three thioethylene groups, this compound has garnered attention for its potential biological activity and applications in various fields such as pharmaceuticals and materials science.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. Organotin compounds are known to exhibit cytotoxic effects, which can be linked to their ability to disrupt cellular functions. Research indicates that the presence of tin in the compound may contribute to its toxicity through mechanisms such as:

  • Membrane Disruption : The organotin moiety can integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Enzyme Inhibition : Organotin compounds have been shown to inhibit various enzymes, potentially leading to apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated significant cell death at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Antimicrobial Properties :
    Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The results indicated that this compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria.

Comparative Analysis

To better understand the biological implications of this compound, a comparison with similar organotin compounds can be insightful.

Compound NameMolecular FormulaBiological Activity
This compoundC61H114O6S3SnC_{61}H_{114}O_6S_3SnCytotoxicity, Antimicrobial
(Butyltin) tris(oleate)C54H102O6S3SnC_{54}H_{102}O_6S_3SnAntifungal, Anticancer
(Butyltin) tris(2-ethylhexyl thioglycolate)C30H58O6S3SnC_{30}H_{58}O_6S_3SnCatalytic activity

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Toxicological Studies : In vivo studies revealed that high doses could lead to significant organ damage, emphasizing the need for careful dosage regulation in therapeutic applications.
  • Potential Therapeutic Uses : The compound has been suggested for use in targeted drug delivery systems due to its ability to form stable complexes with biomolecules.

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